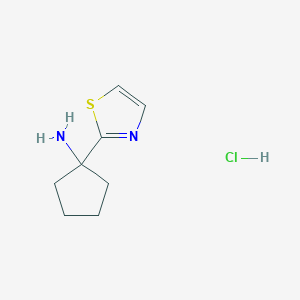

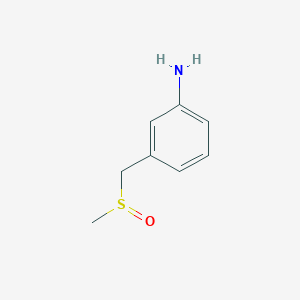

![molecular formula C14H12ClNO3 B1525549 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid CAS No. 1275950-89-4](/img/structure/B1525549.png)

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid

説明

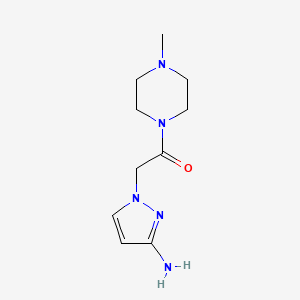

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1275950-89-4 . It has a molecular weight of 277.71 . The IUPAC name for this compound is 4-chloro-2-[2-(3-pyridinyl)ethoxy]benzoic acid . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is 1S/C14H12ClNO3/c15-11-3-4-12 (14 (17)18)13 (8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2, (H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a powder at room temperature . The molecular weight of this compound is 277.71 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用

1. Antidepressant Synthesis

- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Antimicrobial and Antiviral Activities

- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

3. Drug Discovery

- Application Summary: Pyrrolidine, a five-membered ring structure similar to pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application: The synthesis of these molecules involves the use of different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The development of these drugs is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function .

4. Inactivation of DDAH

- Application Summary: 4-Chloro-2-pyridinemethanol, a compound similar to “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .

- Methods of Application: The compound is likely used in a biochemical assay to inhibit the activity of DDAH .

- Results or Outcomes: The outcomes of this application would depend on the specific experimental context .

5. Antimicrobial Activity

- Application Summary: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles .

- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial selectivity for the target molecule .

6. Synthesis of Anti-Depressant Molecules

- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFDGGWYVIELBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)

![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)

![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)